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Compound of Interest

Compound Name: 3-methyl-1H-indazol-5-ol

Cat. No.: B3165865 Get Quote

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a

pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its structural

resemblance to purines, particularly adenine, allows it to function as an effective hinge-binder

in the ATP-binding pockets of numerous protein kinases.[1] This mimicry has led to the

development of a multitude of indazole-containing therapeutics with diverse biological activities,

including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3][4]

This guide focuses on a specific, valuable derivative: 3-methyl-1H-indazol-5-ol. The strategic

placement of a methyl group at the 3-position and a hydroxyl group at the 5-position provides a

unique combination of electronic properties and functional handles for further chemical

modification. For researchers and drug development professionals, a deep understanding of

this molecule's chemical properties, synthesis, and analytical characterization is paramount for

leveraging its full potential in designing next-generation therapeutics. This document serves as

a comprehensive technical resource, synthesizing core chemical data with practical, field-

proven insights.

Physicochemical and Structural Properties
3-methyl-1H-indazol-5-ol is a structurally precise molecule whose properties are dictated by

the interplay of its aromatic system and key functional groups.

Core Data Summary
A summary of the primary physicochemical properties for 3-methyl-1H-indazol-5-ol is
presented below for quick reference.
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Property Value Source

CAS Number 904086-08-4 [5]

Molecular Formula C₈H₈N₂O [5]

Molecular Weight 148.16 g/mol [5]

Boiling Point
366.002°C at 760 mmHg

(Predicted)
[5]

Appearance Expected to be a solid [6][7]

Storage Store in a dry, sealed container [5]

Tautomerism and Structural Features
Like many N-unsubstituted indazoles, 3-methyl-1H-indazol-5-ol can exist in different

tautomeric forms. The 1H-tautomer, where the hydrogen is attached to the N1 position of the

pyrazole ring, is generally considered the most thermodynamically stable and is the

predominant form under standard conditions.[1][4] The molecule's reactivity and biological

interactions are largely governed by this stable conformation.

Caption: Chemical structure of 3-methyl-1H-indazol-5-ol.

Synthesis and Reactivity
The synthesis of substituted indazoles is a well-established field, with several robust methods

available. While a specific, published synthesis for 3-methyl-1H-indazol-5-ol is not readily

available, a highly plausible and effective route can be designed based on standard

transformations common for this scaffold.

Proposed Synthetic Pathway: Demethylation
A common and efficient method for preparing phenolic indazoles is the demethylation of their

corresponding methoxy-substituted precursors. This transformation is typically achieved using

a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent.[8]

Caption: Proposed synthetic workflow for 3-methyl-1H-indazol-5-ol.
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Experimental Protocol: Synthesis of 1H-Indazol-5-ol
(Adapted)
The following protocol is adapted from the established synthesis of the parent 1H-indazol-5-ol

and is directly applicable to the synthesis of the 3-methyl derivative from its methoxy precursor.

[8]

Materials:

3-methyl-5-methoxy-1H-indazole

Boron tribromide (BBr₃), 1M solution in dichloromethane (CH₂Cl₂)

Dichloromethane (CH₂Cl₂), anhydrous

Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: Dissolve the starting material, 3-methyl-5-methoxy-1H-indazole, in

anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon). Cool the solution to 0°C using an ice-water bath.

Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane dropwise to

the cooled solution. Maintain the temperature at 0°C during the addition.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 10-12 hours. Monitor the reaction's progress using thin-layer

chromatography (TLC).
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Workup: Upon completion, carefully pour the reaction mixture into an ice-water bath to

quench the excess BBr₃.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

ethyl acetate (3x).

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium

bicarbonate solution and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude residue by silica gel column chromatography to yield

the final product, 3-methyl-1H-indazol-5-ol.

Chemical Reactivity
The reactivity of 3-methyl-1H-indazol-5-ol is characterized by its three primary functional

regions:

The Phenolic Hydroxyl Group (-OH): This group is acidic and can be readily deprotonated. It

serves as a nucleophile for O-alkylation and O-acylation reactions, providing a critical handle

for SAR studies.

The Pyrazole N-H: The nitrogen proton is also acidic and can be removed by a suitable

base. The resulting anion can be alkylated or acylated, allowing for modification at the N1

position.

The Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic

substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles

primarily to the ortho and para positions.

Analytical Characterization
Precise structural confirmation is crucial. The following spectroscopic methods are standard for

characterizing 3-methyl-1H-indazol-5-ol. Predicted data are based on analyses of closely

related structures.[8][9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Sample Preparation and Acquisition:[9]

Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable

deuterated solvent, such as DMSO-d₆. DMSO is particularly useful as it allows for the

observation of exchangeable -OH and -NH protons.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference

standard (δ = 0.00 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Key

parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans is

required due to the low natural abundance of ¹³C.

Predicted ¹H NMR (in DMSO-d₆):

Aromatic Protons: Expect signals in the range of δ 6.8-7.5 ppm. Based on the spectrum of

1H-indazol-5-ol, one would anticipate three distinct signals on the benzene ring.[8]

Methyl Protons (-CH₃): A sharp singlet around δ 2.4-2.5 ppm.

N-H Proton: A broad singlet at a downfield chemical shift (> δ 12.0 ppm), characteristic of the

indazole N-H.

O-H Proton: A broad singlet whose chemical shift is concentration-dependent.

Predicted ¹³C NMR (in DMSO-d₆):

Aromatic Carbons: Signals will appear in the δ 100-160 ppm region. The carbon attached to

the hydroxyl group will be significantly downfield.

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 10-15 ppm.

Mass Spectrometry (MS)
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In mass spectrometry, 3-methyl-1H-indazol-5-ol is expected to show a prominent molecular

ion peak [M+H]⁺ at m/z 149.17, corresponding to its molecular formula C₈H₈N₂O.

Infrared (IR) Spectroscopy
Key characteristic absorption bands would include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

N-H Stretch: A sharp to medium band around 3300-3400 cm⁻¹.

C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Signals just below 3000 cm⁻¹.

C=C/C=N Aromatic Stretch: Multiple sharp bands in the 1450-1650 cm⁻¹ region.

Applications in Drug Discovery
The indazole scaffold is a cornerstone of modern kinase inhibitor design. Its ability to form key

hydrogen bonds with the hinge region of kinase ATP-binding sites makes it an ideal starting

point for drug discovery campaigns.

Kinase ATP-Binding Site

Biological Outcome

Hinge Region ATP Pocket

Inhibition of Kinase Activity
&

Downstream Signaling

Indazole Scaffold

 Competitively Binds
 (H-Bonding)

ATP (Adenosine)

 Binds & Donates
 Phosphate
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Caption: Indazole derivatives as competitive ATP kinase inhibitors.

3-methyl-1H-indazol-5-ol serves as a versatile building block for creating libraries of potential

inhibitors. The 5-hydroxyl group can be used as an attachment point for side chains designed

to probe deeper into the kinase pocket, while the N1 position can be modified to improve

pharmacokinetic properties. Derivatives of indazole are central to approved drugs like

Pazopanib and Axitinib, which target vascular endothelial growth factor receptors (VEGFR) in

cancer therapy.[4][10]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-methyl-1H-indazol-5-ol is not widely available,

data from structurally related indazoles should be used to guide handling procedures.

Hazards: Compounds in this class are often classified as harmful if swallowed and can

cause skin and serious eye irritation.[11][12][13]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety glasses or goggles, and a lab coat.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid

creating dust. Wash hands thoroughly after handling.[11][14]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away

from incompatible materials.[5]

Conclusion
3-methyl-1H-indazol-5-ol is more than just a chemical compound; it is a strategic tool for

medicinal chemists. Its well-defined physicochemical properties, accessible synthesis, and

versatile reactive handles make it an invaluable scaffold for the development of novel

therapeutics. The foundational knowledge of its structure, reactivity, and analytical profile

provided in this guide empowers researchers to confidently incorporate this high-value

molecule into their drug discovery programs, paving the way for future innovations in targeted

therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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